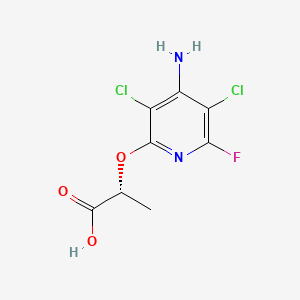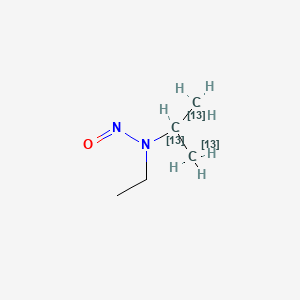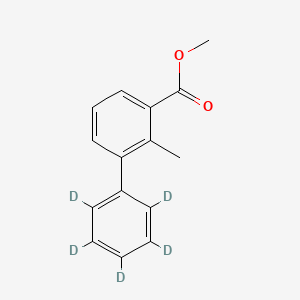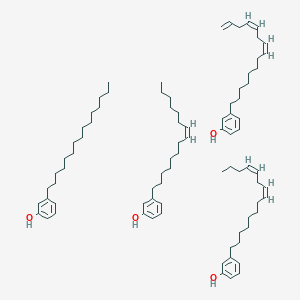
Cyclobutanemethanol, 1-(4-pyridinyl)-, 1-methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is an organic compound that features a cyclobutyl ring attached to a pyridine moiety, with a methanesulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate typically involves the reaction of (1-pyridin-4-ylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include (1-pyridin-4-ylcyclobutyl)methyl amines, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms where methanesulfonate esters act as substrates or inhibitors.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate involves its interaction with nucleophiles or oxidizing agents. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it can act as an inhibitor by forming covalent bonds with active site residues of enzymes, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
(1-Pyridin-4-ylcyclobutyl)methanol: This compound is a precursor in the synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate.
Cyclobutylmethyl Methanesulfonate: Lacks the pyridine ring but shares the cyclobutyl and methanesulfonate moieties.
Pyridin-4-ylmethyl Methanesulfonate: Contains the pyridine and methanesulfonate groups but lacks the cyclobutyl ring.
Uniqueness: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is unique due to the combination of the cyclobutyl ring and the pyridine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
858036-04-1 |
|---|---|
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
(1-pyridin-4-ylcyclobutyl)methyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)15-9-11(5-2-6-11)10-3-7-12-8-4-10/h3-4,7-8H,2,5-6,9H2,1H3 |
InChI-Schlüssel |
KEKSXMPBOFATCW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1(CCC1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


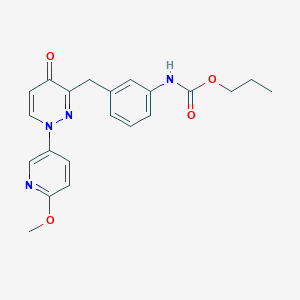
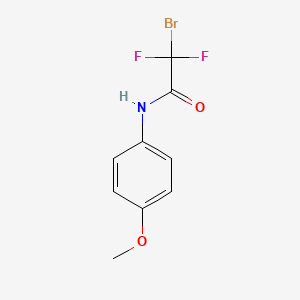
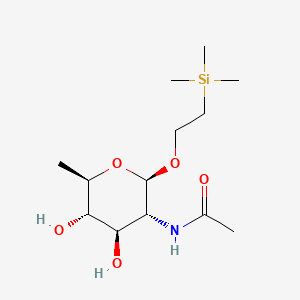
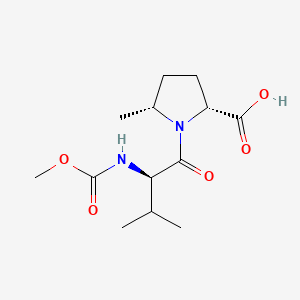
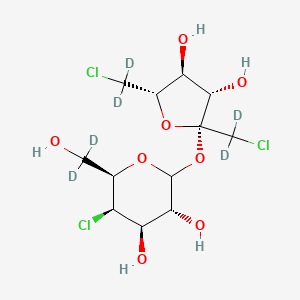
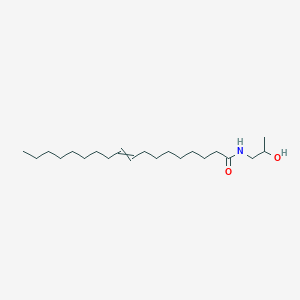
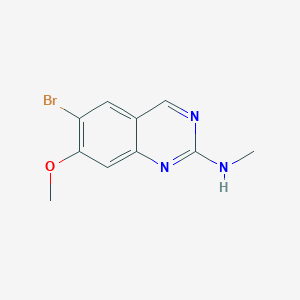

![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

